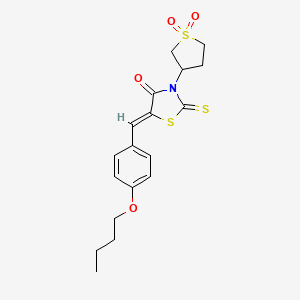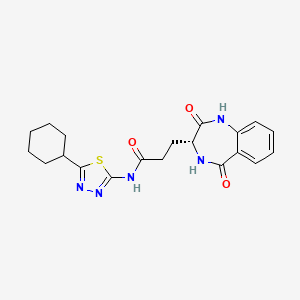
1-Isobutyl-2-isopropyl-1h-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-2-isopropyl-1h-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which contains nitrogen atoms at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-2-isopropyl-1h-benzimidazole can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. For instance, the reaction of 1,2-phenylenediamine with isobutyraldehyde and isopropylaldehyde under acidic conditions can yield the desired compound. Another method involves the use of formic acid or trimethyl orthoformate as a condensing agent .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of zinc oxide nanoparticles as a catalyst in the reaction of 1,2-phenylenediamine with aldehydes has been reported to improve the reaction rate and product purity . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and increase yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-2-isopropyl-1h-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-2-isopropyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Isobutyl-2-isopropyl-1h-benzimidazole can be compared with other benzimidazole derivatives to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives include 1-methyl-2-phenylbenzimidazole, 1-ethyl-2-methylbenzimidazole, and 1-isopropyl-2-methylbenzimidazole.
Uniqueness: The presence of both isobutyl and isopropyl groups in this compound provides it with unique steric and electronic properties, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3 |
Clave InChI |
BSVVSGHFKVCMJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=CC=CC=C2N=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate](/img/structure/B11129987.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11129991.png)
![(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11129992.png)

![2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11130016.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130035.png)
![4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one](/img/structure/B11130039.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11130041.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11130042.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11130045.png)
![1-(3-Bromophenyl)-7-chloro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130046.png)
![N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130049.png)

![1-(4-Butoxy-3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130051.png)
